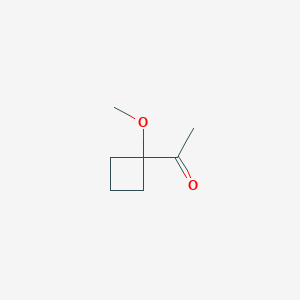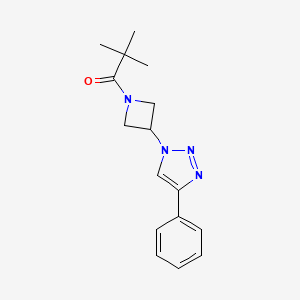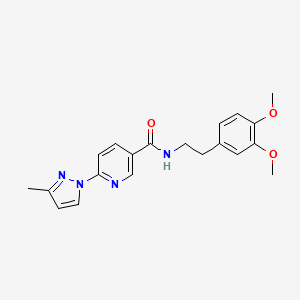![molecular formula C23H14F3N3 B2637338 6,8-difluoro-5-(3-fluorobenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline CAS No. 866344-67-4](/img/structure/B2637338.png)
6,8-difluoro-5-(3-fluorobenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of fluorinated quinolines like “6,8-difluoro-5-(3-fluorobenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline” often involves a variety of methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are also discussed .Molecular Structure Analysis
The molecular formula of “this compound” is C23H14F3N3 . The average mass is 389.373 Da and the monoisotopic mass is 389.113983 Da .Chemical Reactions Analysis
Fluorinated quinolines exhibit a variety of chemical reactions. For instance, nucleophilic fluoro-dechlorination of 5,6,7,8-tetrachloroquinoline gave a mixture of 7-fluoro-5,6,8-trichloroquinoline, 5-fluoro-6,7,8-trichloroquinoline and 6,7-difluoro-5,8-dichloroquinoline .Aplicaciones Científicas De Investigación
Chemical Synthesis and Properties
- Preparation Methods and Structural Characteristics : A variety of derivatives structurally related to 6,8-difluoro-5-(3-fluorobenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline, such as 1′,2′-dihydro-3-methyl-1-phenylspiro[[2]pyrazoline-4,3′(4′H)-quinoline]-5-one, have been synthesized using methods like catalytic reduction and interaction with aldehydes and ketones. These compounds are characterized by their mass, infrared (IR), and nuclear magnetic resonance (NMR) spectra (Coutts & El-Hawari, 1977).
Biological Activities and Applications
Cytotoxic Activity : Some derivatives, including those with fluorine substitutions, have shown significant cytotoxic activity against cell lines such as human breast carcinoma (MCF-7) and human hepatocellular carcinoma (HepG2). The mechanism of this antiproliferative activity may be linked to the induction of apoptosis and the impairment of the regular cell cycle in tumor cells (Khlebnikova et al., 2020).
Anticancer Micro-Medicine Development : Research has involved the synthesis of compounds like N-(2-(3-fluorobenzyl)-2H-indazol-5-yl)-2-phenyl-2H-pyrazolo[4,3-c]quinolin-4-amine as anticancer prodrugs. These compounds have been used in developing pH-sensitive anticancer drugs, showing potential in chemotherapy applications, particularly for oral cancer (Tian et al., 2018).
Pharmacological Research
- Benzodiazepine Binding Activity : Some tricyclic heterocycles related to pyrazolo[4,3-c]quinolin-3(5H)-ones have been investigated for their high affinity for the benzodiazepine receptor. These studies contribute to the understanding of the pharmacological properties and potential therapeutic applications of these compounds (Francis et al., 1991).
Molecular and Crystallographic Studies
- Molecular Structure Analysis : Studies on isomeric series like 10-methyl-8-phenyl-11-pyridyl-6,8-dihydro-5H-benzo[f]pyrazolo[3,4-b]quinolines provide insights into their molecular structures, hydrogen-bonding patterns, and crystallographic properties. This research aids in understanding the physical and chemical behaviors of these compounds in various applications (Portilla et al., 2005).
Propiedades
IUPAC Name |
6,8-difluoro-5-[(3-fluorophenyl)methyl]-3-phenylpyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14F3N3/c24-16-8-4-5-14(9-16)12-29-13-19-21(15-6-2-1-3-7-15)27-28-22(19)18-10-17(25)11-20(26)23(18)29/h1-11,13H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBQGZBBYRBTVBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3C2=CN(C4=C3C=C(C=C4F)F)CC5=CC(=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2637256.png)

![2-(4-chlorophenyl)-N-(3-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2637259.png)
![2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2637261.png)

![2-(2-Azabicyclo[2.2.1]heptan-2-yl)quinoxaline](/img/structure/B2637263.png)

![4-[(2,4-dimethoxyanilino)methylene]-2-methyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2637265.png)


![2-{[(1E)-(2-Chloro-5-nitrophenyl)methylene]amino}ethanol](/img/structure/B2637270.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2637272.png)
![2-(Aminooxy)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)acetamide hydrochloride](/img/structure/B2637274.png)
![2-(9-(4-bromophenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide](/img/structure/B2637275.png)
